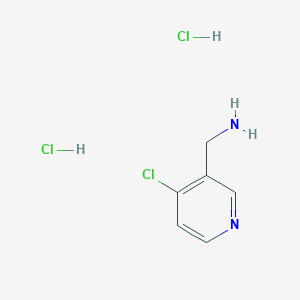

(4-Chloropyridin-3-yl)methanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloropyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-6-1-2-9-4-5(6)3-8;;/h1-2,4H,3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXOQTFVMOESBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214729-76-6 | |

| Record name | 1-(4-chloropyridin-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Chloropyridin-3-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloropyridin-3-yl)methanamine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural motif, featuring a substituted pyridine ring, is a common scaffold in a variety of biologically active molecules. The dihydrochloride salt, in particular, is often utilized to improve the solubility and stability of the parent compound, facilitating its handling and formulation in preclinical and clinical studies.

This technical guide provides a comprehensive overview of the physical properties of (4-Chloropyridin-3-yl)methanamine dihydrochloride. It is important to note that the nomenclature for this class of compounds can be ambiguous. This guide will focus on the isomer (3-Chloropyridin-4-yl)methanamine dihydrochloride (CAS No. 1228878-65-6) , for which more consistent data is available from commercial suppliers. Researchers interested in the isomeric this compound should perform their own physical characterization, for which the protocols in this guide will be highly relevant.

Due to the limited availability of experimentally determined physical properties for (3-Chloropyridin-4-yl)methanamine dihydrochloride in peer-reviewed literature, this guide will provide a combination of available data, theoretical considerations, and detailed experimental protocols for the determination of these key parameters.

Core Physicochemical Properties

A summary of the known and anticipated physical properties of (3-Chloropyridin-4-yl)methanamine dihydrochloride is presented below.

| Property | Value/Information | Source |

| Chemical Name | (3-Chloropyridin-4-yl)methanamine dihydrochloride | N/A |

| Synonyms | (3-chloro-4-pyridinyl)methanamine dihydrochloride | |

| CAS Number | 1228878-65-6 | [1] |

| Molecular Formula | C₆H₉Cl₃N₂ (or C₆H₇ClN₂·2HCl) | [1] |

| Molecular Weight | 215.51 g/mol | [1] |

| Appearance | Expected to be a crystalline solid. The related compound, 4-chloropyridine hydrochloride, is a light yellow crystalline powder. | N/A |

| Melting Point | Not explicitly reported. As a dihydrochloride salt of an amine, it is expected to have a high melting point, likely with decomposition. For comparison, pyridine hydrochloride has a melting point of 144 °C.[2] | N/A |

| Boiling Point | Not applicable; expected to decompose at high temperatures. The free base of a related isomer, (3-Chloropyridin-4-yl)methanamine, has a predicted boiling point of 239.9 °C at 760 mmHg.[3] | N/A |

| Solubility | Not quantitatively reported. Amine hydrochlorides are generally soluble in water. The free base, 4-aminopyridine, is soluble in ethanol and DMSO at approximately 30 mg/mL.[4] The dihydrochloride salt is expected to have high water solubility and some solubility in polar protic solvents like methanol and ethanol, with limited solubility in nonpolar organic solvents. | N/A |

| Storage | Store in a dry, sealed container.[1] | N/A |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for determining the key physical properties of (3-Chloropyridin-4-yl)methanamine dihydrochloride.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range (typically < 2 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities. For a dihydrochloride salt, it is also important to observe for decomposition.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent (e.g., P₂O₅) for at least 24 hours.

-

Finely crush a small amount of the crystalline solid into a powder using a mortar and pestle.

-

-

Capillary Loading:

-

Tamp the open end of a capillary melting point tube into the powdered sample until a small amount of solid (2-3 mm in height) is collected.

-

Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end.

-

-

Measurement:

-

Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to approximately 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid has melted into a clear liquid (the completion of melting).

-

Report the melting point as a range from the onset to the completion of melting. Note any observations of decomposition (e.g., color change, gas evolution).

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a crystalline solid.

Solubility Profiling

Rationale: Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, formulation, and biological assays. A systematic approach ensures reproducible and comparable data.

Methodology:

-

Solvent Selection:

-

Choose a range of solvents with varying polarities, including:

-

Aqueous: Deionized water, Phosphate-buffered saline (PBS, pH 7.4)

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Nonpolar: Toluene, Hexanes

-

-

-

Qualitative Assessment:

-

To a small vial, add approximately 1-2 mg of the compound.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

-

Visually assess solubility at room temperature. Classify as:

-

Freely Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely upon addition of up to 1 mL of solvent.

-

Slightly Soluble: Only a small portion dissolves.

-

Insoluble: No visible dissolution.

-

-

-

Quantitative Determination (Gravimetric Method):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

Transfer the clear solution to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dried residue is achieved.

-

Calculate the solubility in mg/mL or mol/L.

-

Logical Relationship for Solubility Testing

Sources

synthesis of (4-Chloropyridin-3-yl)methanamine dihydrochloride

An In-depth Technical Guide to the Synthesis of (4-Chloropyridin-3-yl)methanamine Dihydrochloride

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. Its structural motif, featuring a chlorinated pyridine ring with an adjacent aminomethyl group, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the chlorine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the primary amine allows for the construction of amides, sulfonamides, and other critical pharmacophoric elements. This guide provides a detailed examination of a robust and scalable synthetic pathway to this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Retrosynthetic Analysis and Core Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward synthetic plan. The final salt formation is a simple acid-base reaction from the free amine (II). The primary amine of compound (II) can be installed via the reduction of a nitrile group. This leads to the key starting material, 4-Chloronicotinonitrile (III), which is commercially available.

This strategy is advantageous due to its convergence and the use of a high-yielding, well-established transformation—the catalytic reduction of a nitrile.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway: Catalytic Reduction of 4-Chloronicotinonitrile

The most direct and industrially viable route to (4-Chloropyridin-3-yl)methanamine is the catalytic reduction of 4-Chloronicotinonitrile. This transformation is typically achieved through catalytic hydrogenation.

Step 1: Catalytic Hydrogenation

The reduction of the nitrile functionality to a primary amine is a cornerstone of organic synthesis. For this specific substrate, Raney® Nickel is a highly effective and widely used catalyst.[1] It is known for its ability to catalyze the hydrogenation of nitriles under relatively mild conditions.[2][3]

A critical consideration in this reaction is the potential for a competing side reaction: hydrodechlorination. The chlorine atom on the pyridine ring can be reductively cleaved in the presence of a hydrogenation catalyst and a hydrogen source. To mitigate this, reaction conditions must be carefully controlled. A key strategy is to maintain a relatively low reaction temperature (typically 20-50°C) and to conduct the reaction in a non-aqueous solvent system, which has been shown to suppress the dechlorination of α-chloropyridines.[4] The addition of a base, such as ammonia or a tertiary amine, can also be employed to prevent the formation of secondary amine byproducts by inhibiting the reaction of the newly formed primary amine with the intermediate imine.[4]

Step 2: Dihydrochloride Salt Formation

The crude (4-Chloropyridin-3-yl)methanamine free base obtained after hydrogenation is often an oil or low-melting solid that can be difficult to purify and handle. Conversion to a hydrochloride salt is a standard procedure to obtain a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store.[5][6] Amines characteristically form salts with strong mineral acids like hydrochloric acid.[5]

The target molecule contains two basic nitrogen atoms: the primary aliphatic amine and the pyridine ring nitrogen. Both will be protonated by an excess of a strong acid like HCl, leading to the formation of the dihydrochloride salt. This is typically achieved by dissolving the free base in a suitable solvent, such as methanol, ethanol, or diethyl ether, and treating it with a solution of hydrogen chloride.

Data Presentation: Reaction Parameters

The following table summarizes the typical conditions for the primary synthetic route.

| Parameter | Step 1: Hydrogenation | Step 2: Salt Formation |

| Starting Material | 4-Chloronicotinonitrile | (4-Chloropyridin-3-yl)methanamine |

| Key Reagents | Hydrogen (H₂) gas, Ammonia (NH₃) | Hydrogen Chloride (HCl) |

| Catalyst | Raney® Nickel (slurry in water or ethanol) | N/A |

| Solvent | Methanol or Ethanol | Methanol, Ethanol, or Diethyl Ether |

| Temperature | 20–50 °C[4] | 0 °C to Room Temperature |

| Pressure | 50–100 psi (H₂) | Atmospheric |

| Typical Yield | High (>85%) | Quantitative |

| Key Considerations | Control temperature to minimize dechlorination.[4] | Use of excess HCl to ensure full protonation. |

Experimental Protocols

Safety Precaution: Raney® Nickel is pyrophoric when dry and must be handled with extreme care.[1] Always keep it wet with a solvent (e.g., water or ethanol) and handle it in a well-ventilated fume hood away from ignition sources.

Protocol 1: Synthesis of (4-Chloropyridin-3-yl)methanamine

-

Catalyst Preparation: In a suitable hydrogenation vessel, add Raney® Nickel (approx. 10-20% w/w of the starting material) as a slurry in water or ethanol.[4] Wash the catalyst several times with the reaction solvent (e.g., anhydrous methanol) to remove water.

-

Reaction Setup: To the vessel containing the catalyst, add a solution of 4-Chloronicotinonitrile (1.0 eq) in anhydrous methanol saturated with ammonia. The use of ammonia helps to suppress the formation of secondary amine byproducts.[4]

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.

-

Reaction Execution: Stir the mixture vigorously at a controlled temperature of 30-40°C.[4] The progress of the reaction can be monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude residue is (4-Chloropyridin-3-yl)methanamine, which can be used directly in the next step.

Protocol 2: Formation of this compound

-

Solution Preparation: Dissolve the crude (4-Chloropyridin-3-yl)methanamine from the previous step in a minimal amount of anhydrous methanol or ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether or concentrated HCl, >2.2 equivalents) dropwise with stirring.

-

Precipitation and Isolation: A white precipitate of the dihydrochloride salt will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white to off-white crystalline solid under vacuum to yield pure this compound.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of the target compound.

References

- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2008). Vertex AI Search.

- Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Vertex AI Search.

- Raney nickel. Wikipedia.

- Amine and HCl - salt formation reaction. (2022). YouTube.

- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.

- Properties of Amines and their Hydrochloride Salt. ResearchGate.

- Process for producing aminomethylpyridine having a chlorine atom at α-. (1994). Google Patents.

Sources

- 1. Raney nickel - Wikipedia [en.wikipedia.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

(4-Chloropyridin-3-yl)methanamine dihydrochloride mechanism of action

Scaffold Utility, Chemical Reactivity, and Pharmacological Integration

Executive Summary

(4-Chloropyridin-3-yl)methanamine dihydrochloride (CAS: 1956319-15-5 / Free base related CAS: 185017-72-5) is a high-value heterocyclic building block and pharmacophore precursor used extensively in medicinal chemistry.[1] While not a marketed therapeutic agent itself, its "mechanism of action" is defined by its dual role:

-

Chemical Reactivity (SnAr Electrophile): It functions as a versatile electrophile in Nucleophilic Aromatic Substitution (

) reactions, enabling the rapid construction of bicyclic heteroaromatic systems (e.g., azaindoles, naphthyridines). -

Pharmacological Scaffold (Kinase/Enzyme Inhibition): When incorporated into drug candidates, the 3-aminomethyl-pyridine motif acts as a critical binding element, often targeting the ATP-binding hinge region of kinases (e.g., PKC-

) or serving as a covalent warhead in activity-based protein profiling (ABPP).

This guide details the mechanistic principles of its reactivity, its integration into bioactive ligands, and validated experimental protocols for its utilization.[1]

Part 1: Chemical Identity & Physicochemical Profile[2]

The compound consists of a pyridine ring substituted with a chlorine atom at the C4 position and a methanamine group at the C3 position. The dihydrochloride salt form enhances stability and water solubility, making it suitable for aqueous-phase coupling reactions.

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 215.51 g/mol |

| Electronic Character | Electron-deficient pyridine ring (facilitates nucleophilic attack) |

| pKa (Calculated) | Pyridine N: ~3.5 |

| Solubility | High in |

Part 2: Mechanisms of Action

1. Chemical Mechanism: Nucleophilic Aromatic Substitution (

)

The primary utility of this scaffold lies in the lability of the C4-chlorine atom. The pyridine nitrogen exerts an electron-withdrawing effect (

-

Mechanism: A nucleophile (e.g., amine, thiol, alkoxide) attacks C4, forming a Meisenheimer-like sigma complex. The chloride ion is then eliminated, restoring aromaticity.

-

Significance: This allows the "head" group (the methanamine) to be attached to diverse "tail" groups, or facilitates cyclization to form fused ring systems like 1H-pyrrolo[2,3-c]pyridines (6-azaindoles).

2. Pharmacological Mechanism: Kinase & Covalent Inhibition

In the context of drug discovery, the (4-chloropyridin-3-yl)methanamine moiety functions through two distinct modes of action depending on the final drug architecture:

-

Mode A: ATP-Mimetic Binding (Reversible): The 3-aminomethyl group (

) serves as a hydrogen bond donor/acceptor. In kinase inhibitors (e.g., targeting PKC- -

Mode B: Covalent Protein Modification (Irreversible): Recent chemoproteomic studies indicate that 4-halopyridines can act as "switchable" electrophiles. Upon binding to a protein pocket, the local environment (e.g., proximity to an acidic residue) can protonate the pyridine nitrogen, activating the 4-Cl group. A nearby cysteine thiol can then attack C4, displacing the chloride and forming a permanent covalent bond. This mechanism is utilized in Targeted Covalent Inhibitors (TCIs) .

Part 3: Mechanistic Visualization

Figure 1: Dual-Mode Reactivity & Signaling Pathway Integration

The following diagram illustrates the chemical transformation of the scaffold into a bioactive inhibitor and its subsequent interaction with the PKC-

Caption: Chemical evolution from scaffold to inhibitor, blocking PKC-theta mediated T-cell activation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Azaindole Derivatives (Cyclization)

Objective: To utilize the (4-chloropyridin-3-yl)methanamine scaffold for synthesizing 1H-pyrrolo[2,3-c]pyridine cores.

Reagents:

-

This compound (1.0 eq)

-

Aldehyde/Ketone partner (1.1 eq)

-

Base: Potassium tert-butoxide (

-BuOK) or -

Solvent: DMF or NMP (Anhydrous)

-

Catalyst: Pd(OAc)2 / XPhos (Optional, for difficult substrates)

Workflow:

-

Free Base Liberation: Dissolve the dihydrochloride salt in minimal water, neutralize with saturated

, and extract with EtOAc. Dry over -

Condensation: Dissolve the free amine in DMF. Add the aldehyde partner. Stir at 80°C for 2 hours to form the imine intermediate.

-

Cyclization (

): Add -

Workup: Quench with

(aq). Extract with EtOAc. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Covalent Binding Assay (Validation of Electrophilicity)

Objective: To determine if the 4-chloro moiety acts as a covalent warhead against a target protein.

-

Incubation: Incubate the purified protein (e.g., Kinase domain, 1

M) with the test compound (10 -

Dialysis/Wash: Perform rapid dialysis or spin-column filtration to remove non-covalently bound small molecules.

-

Mass Spectrometry (Intact Protein): Analyze the protein via LC-MS (ESI-TOF).

-

Positive Result: A mass shift corresponding to the molecular weight of the ligand minus HCl (

Da) indicates covalent adduct formation.

-

-

Control: Pre-incubate with a known non-covalent inhibitor or denature the protein to distinguish specific binding from non-specific alkylation.

Part 5: Case Study & Applications

Case Study: PKC-

-

Challenge: Achieving selectivity for PKC-

over other PKC isoforms. -

Solution: The introduction of the 3-aminomethyl-4-chloropyridine fragment allowed for the construction of a hinge-binding motif that exploited a unique hydrophobic pocket in PKC-

. -

Outcome: The resulting compounds demonstrated potent inhibition of IL-2 production in T-cells, validating the scaffold's utility in immunomodulation.

References

-

Vertex Pharmaceuticals. (2005). Inhibitors of PKC-theta. United States Patent US7601714B2.[2] Link

-

Kuleza, A., et al. (2016). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Journal of the American Chemical Society / NIH PMC. Link

-

BenchChem. (2025).[1] Application of 4-Pyrimidine/Pyridine Methanamine in Medicinal Chemistry. Link

-

MedChemExpress. (2024). (2-Chloropyridin-4-yl)methanamine hydrochloride Product Profile (LOXL2 Inhibitor). Link

-

Sigma-Aldrich. (2024). Product Specification: (3-Chloropyridin-4-yl)methanamine dihydrochloride.[3][4] Link

Sources

Methodological & Application

protocol for synthesizing derivatives from (4-Chloropyridin-3-yl)methanamine dihydrochloride

Application Note: Strategic Functionalization and Cyclization of (4-Chloropyridin-3-yl)methanamine Dihydrochloride

Executive Summary

This compound (CAS: 7379-35-3 / 1956319-15-5) is a high-value bifunctional scaffold in medicinal chemistry. It serves as a critical precursor for pyrido[4,3-d]pyrimidines and 1,6-naphthyridines , structural motifs ubiquitous in kinase inhibitors (e.g., EGFR, MAPK pathways).

This guide provides a validated protocol for unlocking the reactivity of this salt. Unlike simple benzylamines, the 4-chloropyridine core possesses a unique "push-pull" electronic structure: the 3-aminomethyl group acts as a tethered nucleophile, while the 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (

Key Applications:

-

Synthesis of fused bicyclic heterocycles (Kinase Inhibitors).

-

Peptidomimetic linkers via amide coupling.

-

Fragment-based drug discovery (FBDD) libraries.

Safety & Pre-Analytical Considerations

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Salt Form Stability: The dihydrochloride salt (2HCl) is hygroscopic but chemically stable. It must be stored under desiccant.

-

Free Base Instability: The free base is prone to intermolecular self-condensation (polymerization) where the amine of one molecule attacks the 4-Cl of another. Always generate the free base in situ or use immediately.

-

HCl Gas Evolution: Neutralization releases stoichiometric amounts of HCl gas or chloride salts; ensure adequate venting.

The Reaction Landscape (Logic Map)

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways. The scaffold offers orthogonal reactivity: the amine can be functionalized first, or the chloride displaced, depending on the target.

Protocol Module A: Chemoselective Amine Functionalization

Objective: Derivatize the primary amine (amide coupling) without displacing the 4-chloro group. Challenge: The 4-Cl group withdraws electron density, reducing the nucleophilicity of the amine compared to benzylamine.

Materials

-

Substrate: (4-Chloropyridin-3-yl)methanamine 2HCl (1.0 eq)

-

Reagent: Acid Chloride (R-COCl) or Carboxylic Acid + Coupling Agent (HATU)

-

Base: Diisopropylethylamine (DIPEA) (3.5 eq) — Extra equivalents needed to neutralize 2HCl.

-

Solvent: DCM or DMF (Anhydrous)

Step-by-Step Methodology

-

Suspension: Suspend the 2HCl salt (1.0 mmol) in anhydrous DCM (5 mL) under

. -

Liberation: Add DIPEA (3.5 mmol) dropwise at 0°C. The suspension will clear as the free base is liberated and the amine hydrochloride dissolves.

-

Coupling:

-

If using Acid Chloride: Add R-COCl (1.1 mmol) dropwise at 0°C.

-

If using HATU: Pre-activate the carboxylic acid (1.1 mmol) with HATU (1.1 mmol) and DIPEA (1.0 mmol) in a separate vial for 5 mins, then add to the pyridine solution.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor via TLC (5% MeOH in DCM). The product will be less polar than the free amine.

-

-

Workup: Wash with sat.

(aq) to remove excess acid. Dry organic layer over -

Purification: Flash chromatography.

-

Note: Do not use strong acid washes (e.g., 1M HCl) during workup, as the pyridine nitrogen may protonate, extracting the product into the aqueous phase.

-

Protocol Module B: Synthesis of Pyrido[4,3-d]pyrimidines (Cyclization)

Objective: Construct a fused bicyclic system. This is the "gold standard" reaction for this scaffold in drug discovery (e.g., Trametinib analogs).

Mechanism:

-

Acylation: The primary amine reacts with a cyclization reagent (e.g., urea, amidine).

- Ring Closure: The newly formed nitrogen nucleophile attacks the C4-position, displacing the chloride.

Data Summary: Cyclization Reagents

| Target Scaffold | Reagent | Conditions | Yield Potential |

| Quinazoline-analog | Triethyl orthoformate | Reflux, | High |

| 2-Amino-pyrido... | Cyanamide / Guanidine | Moderate | |

| 2-Oxo-pyrido... | Urea / CDI | High |

Detailed Protocol: Synthesis of 2-substituted Pyrido[4,3-d]pyrimidine

Reference method adapted from Trametinib synthesis pathways.

-

Preparation: In a microwave vial, combine:

-

(4-Chloropyridin-3-yl)methanamine 2HCl (1.0 eq, 500 mg)

-

Amidine acetate (e.g., Formamidine acetate for H-substitution) (2.0 eq)

-

Base:

(4.0 eq) — Must be inorganic base to drive -

Solvent: DMF (anhydrous, 5 mL).

-

-

Thermal Cycle:

-

Seal the vial.

-

Heat to 120°C for 12–16 hours (conventional heating) or 140°C for 45 mins (Microwave).

-

Mechanistic Insight: The base liberates the amine, which condenses with the amidine. The intermediate undergoes intramolecular

displacement of the 4-Cl.

-

-

Monitoring: LCMS is required. Look for the mass shift corresponding to the loss of HCl (

). -

Workup:

-

Pour reaction mixture into ice-water (50 mL).

-

The bicyclic product often precipitates. Filter and wash with water.

-

If no precipitate: Extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF.

-

-

Validation:

NMR should show the disappearance of the

Module C: Nucleophilic Aromatic Substitution ( )

Objective: Direct displacement of the Chloride without cyclization.

-

Reactivity Rule: The 4-chloropyridine is significantly more reactive than chlorobenzene due to the electron-withdrawing nitrogen.

-

Conditions:

-

Nucleophiles: Primary amines, alkoxides, thiols.

-

Solvent: NMP or DMSO (Polar Arotic solvents accelerate

). -

Temp: 80–100°C.

-

Self-Validating Checkpoint:

If the reaction stalls, check the pH. As the amine attacks, HCl is generated. If the base is consumed, the pyridine nitrogen protonates, deactivating the ring toward nucleophilic attack (despite the inductive effect, the cationic charge often causes solubility issues or side reactions). Ensure excess base (DIPEA or

References

-

Safety & Handling: Fisher Scientific. (2025).[2][3][4] Safety Data Sheet: 4-Chloropyridine hydrochloride. Retrieved from

- Reactivity Profile ( ): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text on Pyridine reactivity).

-

Kinase Inhibitor Synthesis (Trametinib)

-

Mechanistic Insight: WuXi Biology. (2022).[4][5][6][7][8][9] SNAr Reaction of Polyhalogenated Heterocycles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: Application Notes and Protocols for (4-Chloropyridin-3-yl)methanamine Dihydrochloride in Medicinal Chemistry

The strategic incorporation of halogenated heterocycles is a cornerstone of modern medicinal chemistry. Among these, the chloropyridine motif offers a unique combination of chemical reactivity and metabolic stability, making it a valuable component in the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of (4-Chloropyridin-3-yl)methanamine dihydrochloride, a versatile building block for the synthesis of complex, biologically active molecules. We will delve into its applications, particularly in the development of kinase inhibitors, and provide detailed, field-proven protocols for its use in key synthetic transformations.

The Strategic Advantage of the 3-Aminomethyl-4-chloropyridine Scaffold

The 3-aminomethyl-4-chloropyridine scaffold, provided by (4-Chloropyridin-3-yl)methanamine, offers medicinal chemists a powerful tool for several reasons:

-

Orthogonal Reactivity: The primary amine and the chloro-substituent on the pyridine ring exhibit distinct reactivities. The aminomethyl group serves as a key handle for amide bond formation, reductive amination, and urea formation, allowing for the introduction of diverse side chains and pharmacophoric elements. The chlorine atom, on the other hand, is amenable to nucleophilic aromatic substitution and, more importantly, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures.[3][4]

-

Vectorial Diversity: The 3,4-substitution pattern on the pyridine ring provides a defined spatial arrangement for appended functionalities. This is critical for optimizing interactions with biological targets, such as the hinge region of protein kinases.

-

Metabolic Stability: The presence of a chlorine atom can enhance the metabolic stability of a drug candidate by blocking potential sites of oxidative metabolism. This can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability.

These attributes have made this scaffold a valuable component in the synthesis of targeted therapeutics, particularly in the realm of oncology.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical building block is paramount for successful and safe experimentation.

| Property | Value | Reference |

| Molecular Formula | C₆H₉Cl₃N₂ | |

| Molecular Weight | 215.51 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in water and methanol. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [5] |

Safety Precautions:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

Core Synthetic Transformations and Protocols

The utility of this compound is best demonstrated through its application in key synthetic reactions. The following protocols are designed to be robust and adaptable for the synthesis of a variety of derivatives.

N-Acylation: Formation of Amide Bonds

The primary amine of (4-Chloropyridin-3-yl)methanamine provides a nucleophilic center for acylation, a fundamental reaction in the synthesis of many drug molecules.

Workflow for N-Acylation:

Caption: Workflow for the N-acylation of (4-Chloropyridin-3-yl)methanamine.

Detailed Protocol: Synthesis of N-((4-chloropyridin-3-yl)methyl)acetamide

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N, 2.2 eq) at 0 °C. Stir the mixture for 10 minutes.

-

Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-((4-chloropyridin-3-yl)methyl)acetamide.

Causality Behind Experimental Choices: The use of a base like triethylamine is crucial to neutralize the dihydrochloride salt and the HCl generated during the reaction.[6] Anhydrous conditions are necessary as acyl chlorides are sensitive to water.[6][7][8]

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce substituents on a primary amine.

Detailed Protocol: Synthesis of N-benzyl-(4-chloropyridin-3-yl)methanamine

-

Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol (0.1 M), add triethylamine (2.2 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The reaction is typically a one-pot procedure where the imine is formed in situ and then reduced.[9][10][11] Sodium borohydride is a mild reducing agent suitable for reducing the imine in the presence of the solvent. The initial stirring without the reducing agent allows for sufficient formation of the imine intermediate.

Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.[4][12][13]

Workflow for Suzuki-Miyaura Cross-Coupling:

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of N-((4-phenylpyridin-3-yl)methyl)acetamide

-

Protection: The primary amine should first be protected, for example, as an acetamide (as described in section 3.1), to prevent interference with the palladium catalyst.

-

Reaction Setup: In a flask, combine N-((4-chloropyridin-3-yl)methyl)acetamide (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite. Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a base is critical for the catalytic cycle of the Suzuki reaction.[4][12] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst. Amine protection is often necessary as primary amines can coordinate to the palladium center and inhibit catalysis.[11]

Application in the Synthesis of Kinase Inhibitors

The 3-aminomethyl-4-chloropyridine scaffold is a key component in the development of various kinase inhibitors, which are a major class of anti-cancer drugs. These inhibitors often target the ATP-binding site of kinases, and the pyridine core can form crucial hydrogen bonds with the hinge region of the kinase.

Targeted Signaling Pathway: TRK Kinases

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a critical role in neuronal development and function.[14] Fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of constitutively active TRK fusion proteins that can act as oncogenic drivers in a wide range of cancers. Inhibitors of TRK kinases, such as entrectinib and larotrectinib, have shown remarkable efficacy in patients with NTRK fusion-positive tumors.[5]

Caption: Simplified TRK signaling pathway and the point of intervention for TRK inhibitors.

While a direct synthesis of a marketed drug using this compound is not readily found in the public domain, its structural motifs are highly relevant. For instance, the core of entrectinib features a substituted pyrazole linked to an aminopyridine derivative. The synthetic strategies outlined in this guide are directly applicable to the synthesis of novel TRK inhibitors and other kinase inhibitors that share similar structural features.

Conclusion

This compound is a high-value building block for medicinal chemists engaged in drug discovery. Its orthogonal reactivity and strategic placement of functional groups provide a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors. The detailed protocols and workflows presented in this guide, grounded in established chemical principles, are intended to empower researchers to effectively utilize this building block in the development of the next generation of targeted therapeutics.

References

- Google Patents. (2015, November 26). Trka kinase inhibitors, compositions and methods thereof.

-

Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

-

Reeves, J. T., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

- Google P

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

de la C. Mara, C., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

-

Ardini, E., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. [Link]

-

Krumb, M., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. NIH. [Link]

-

Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

- Google Patents. (2017, December 22). A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.

-

Yufeng. (2022, July 9). Acyl chloride. [Link]

-

Okubo, K., et al. (2020). MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements. PMC. [Link]

-

Chemistry Steps. (2023, March 28). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

- Mojtahedi, M. M., et al. (2000). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Journal of Chemical Research.

- Google Patents. (2018, May 4).

-

MaChemGuy. (2016, October 3). Reactions of Acyl Chlorides. [Link]

-

ResearchGate. (2019). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. [Link]

-

Cui, Y., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. PMC. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Acyl chloride [yufenggp.com]

- 8. asianpubs.org [asianpubs.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of Chloropyridines in Next-Gen Agrochemical Synthesis

Application Note & Protocol Guide

Executive Summary: The Chloropyridine Scaffold

Chloropyridines represent a "privileged scaffold" in modern agrochemistry, serving as the structural backbone for two commercially dominant classes of crop protection agents: Neonicotinoid Insecticides (e.g., Imidacloprid, Acetamiprid) and Pyridine Carboxylic Acid Herbicides (e.g., Clopyralid, Picloram).

The electronegativity of the nitrogen atom, combined with the electron-withdrawing nature of chlorine substituents, renders the pyridine ring highly versatile. It enables regio-selective nucleophilic aromatic substitutions (

This guide details the synthetic application of 2-chloro-5-(chloromethyl)pyridine (CCMP) in neonicotinoid production and provides a validated analytical protocol for characterizing chlorinated pyridine intermediates used in herbicide synthesis.

Application Note I: Synthesis of Neonicotinoids

Target Molecule: Imidacloprid

CAS: 138261-41-3 Mechanism of Action: Agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.

The synthesis of Imidacloprid hinges on the coupling of the chloropyridine fragment (CCMP) with a nitroguanidine derivative. The 2-chloro-5-pyridylmethyl moiety is critical for binding affinity; the chlorine atom at the 6-position (relative to the pyridine nitrogen) enhances lipophilicity and metabolic stability against oxidative degradation.

Protocol 1: Coupling of CCMP with N-nitro-imidazolidin-2-imine

Objective: Synthesize Imidacloprid via N-alkylation of a cyclic nitroguanidine precursor.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Quantity | Role |

| 2-Chloro-5-(chloromethyl)pyridine (CCMP) | 162.02 | 1.0 | 1.62 g (10 mmol) | Electrophile (Alkylating Agent) |

| N-nitro-imidazolidin-2-imine (NII) | 130.11 | 1.0 | 1.30 g (10 mmol) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g (20 mmol) | Base (Acid Scavenger) |

| Acetonitrile (MeCN) | 41.05 | - | 50 mL | Solvent (Aprotic Polar) |

Experimental Workflow

-

Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge NII (1.30 g) and Potassium Carbonate (2.76 g).

-

Solvation: Add Acetonitrile (50 mL) and stir at room temperature for 15 minutes to create a uniform suspension.

-

Addition: Add CCMP (1.62 g) dropwise over 10 minutes. Note: CCMP is a skin irritant; handle with gloves.

-

Reaction: Heat the mixture to 80°C (Reflux) . Maintain stirring for 8 hours .

-

Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:1). The spot for CCMP (

) should disappear.

-

-

Work-up:

-

Cool reaction to room temperature.[1]

-

Filter off inorganic salts (KCl, excess K₂CO₃).

-

Evaporate the filtrate under reduced pressure to yield a crude solid.

-

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).

-

Validation: Verify structure via ¹H-NMR and HPLC.

Expected Yield: ~85% Target Purity: >98%

Mechanistic Pathway (Visualization)

The following diagram illustrates the

Caption: S_N2 coupling pathway of CCMP and NII to form Imidacloprid.

Application Note II: Herbicidal Chloropyridines

Target Class: Pyridine Carboxylic Acids (Picloram/Clopyralid)

Mechanism of Action: Synthetic auxins (mimics of indole-3-acetic acid) that disrupt plant growth regulation.

The synthesis of herbicides like Picloram (4-amino-3,5,6-trichloropicolinic acid) often involves the chlorination of picolinic acid followed by selective ammonolysis. A critical challenge in this process is monitoring the "chlorine walk" (regioselectivity) and ensuring the purity of the amino-chlorinated intermediates.

Protocol 2: HPLC Analysis of Chlorinated Picolinic Acid Intermediates

Objective: Quantify the purity of 4-amino-3,5,6-trichloropicolinic acid and detect polychlorinated impurities.

Method Parameters

| Parameter | Setting |

| Instrument | HPLC with UV-Diode Array Detector (DAD) |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic ring) and 230 nm (carboxyl group) |

| Temperature | 30°C |

| Injection Vol | 10 µL |

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 40 | 60 |

| 20.0 | 10 | 90 |

| 25.0 | 90 | 10 |

Analytical Workflow

-

Sample Preparation: Dissolve 10 mg of the crude intermediate in 10 mL of Mobile Phase (Initial Ratio). Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

-

System Suitability: Inject a standard of pure Picloram. Theoretical plates should be >2000; Tailing factor < 1.5.

-

Analysis: Inject the sample.

-

Retention Order: Highly polar amino-acids elute first, followed by the target chlorinated product, then non-aminated polychlorinated by-products.

-

-

Calculation: Use Area Normalization or External Standard method to determine purity.

Data Processing Logic (Visualization)

The following flowchart defines the decision logic for interpreting the HPLC chromatogram during process optimization.

Caption: Decision logic for HPLC quality control of chloropyridine herbicides.

Safety & Handling (E-E-A-T)

Working with chloropyridines requires strict adherence to safety protocols due to their toxicity and environmental persistence.

-

Skin Absorption: Chlorinated pyridines (especially CCMP) are lipophilic and can be absorbed through intact skin.[6][7] Nitrile gloves (double-gloved) and long-sleeved lab coats are mandatory.

-

Inhalation: Use a chemical fume hood. CCMP is a lachrymator and respiratory irritant.

-

Environmental: Chloropyridines are persistent in soil and water.[4] All aqueous waste must be segregated and incinerated; do not dispose of down the drain.

References

-

BenchChem. (2025).[1][8][9] Application Notes and Protocols: Synthesis and Purification of Imidacloprid. Retrieved from 1[1][9]

-

Google Patents. (2007). US7297798B2 - Process for the preparation of the insecticide imidacloprid. Retrieved from 10

-

University of Hertfordshire. (2026). Picloram (Ref: X 159868) - PPDB: Pesticide Properties DataBase. Retrieved from 11

-

SIELC Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from 12

-

National Toxicology Program. (2017). NTP Technical Report on the Toxicity Studies of o-Chloropyridine. Retrieved from 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. archive.epa.gov [archive.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clopyralid [sitem.herts.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]

- 11. Picloram (Ref: X 159868) [sitem.herts.ac.uk]

- 12. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

NMR and mass spectrometry of (4-Chloropyridin-3-yl)methanamine dihydrochloride

Application Note: NMR and Mass Spectrometry Characterization of (4-Chloropyridin-3-yl)methanamine Dihydrochloride

Introduction & Scope

This compound (CAS: 1956319-15-5 for HCl generic) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structure features a pyridine ring substituted with a chlorine atom at the C4 position and a primary aminomethyl group at the C3 position.

This guide provides a definitive protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Unlike standard alkyl amines, the electron-deficient pyridine ring and the potential for salt polymorphism (mono- vs. dihydrochloride) require specific analytical considerations to ensure data integrity.

Sample Preparation Protocols

The choice of solvent and handling is paramount due to the hygroscopic nature of the dihydrochloride salt and the exchangeable protons present.

NMR Sample Preparation (DMSO-d₆)

-

Rationale: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice. D₂O is unsuitable for full characterization because it causes rapid deuterium exchange with the ammonium protons (

), rendering them invisible and preventing salt stoichiometry verification. -

Protocol:

-

Weigh 10–15 mg of the analyte into a clean vial.

-

Add 0.6 mL of DMSO-d₆ (99.9% D, containing 0.03% TMS v/v).

-

Vortex for 30 seconds until fully dissolved. Note: If the solution is cloudy, mild sonication (35 kHz, 2 mins) is permissible. Do not heat above 40°C to prevent degradation.

-

Transfer to a 5 mm high-precision NMR tube.

-

LC-MS Sample Preparation

-

Rationale: High concentrations of chloride ions can suppress ionization in Electrospray Ionization (ESI). A dilute solution in an organic-aqueous mix is required.

-

Protocol:

-

Stock Solution: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water (LC-MS grade).

-

Working Solution: Dilute 10 µL of Stock into 990 µL of 0.1% Formic Acid in Water. Final concentration: ~10 µg/mL.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any particulate matter.

-

Mass Spectrometry (LC-MS/HRMS) Analysis

Experimental Parameters

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 20–40 V (Optimize for molecular ion survival).

-

Scan Range: m/z 50–500.

Expected Data & Interpretation

The free base molecular formula is

| Parameter | Value | Notes |

| Monoisotopic Mass | 142.03 Da | Calculated for |

| Observed Ion [M+H]⁺ | 143.04 | Base peak |

| Isotope Pattern | 3:1 Ratio | Distinctive doublet at m/z 143 (100%) and 145 (~32%) confirms Chlorine. |

| Fragment Ions | m/z 126 | Loss of |

| Fragment Ions | m/z 91 | Loss of |

Fragmentation Pathway (DOT Visualization)

Figure 1: The primary fragmentation pathway involves the neutral loss of ammonia followed by dehalogenation.

NMR Spectroscopy Analysis

¹H NMR (400 MHz, DMSO-d₆)

The spectrum will exhibit signals for the pyridine ring, the methylene linker, and the ammonium protons.

Chemical Shift Prediction & Assignment Logic:

| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Coupling (J) | Assignment Logic |

| NH₃⁺ | Exch. | 8.4 – 8.8 | Broad Singlet | 3H | - | Ammonium protons. Broadened due to quadrupole relaxation of N and exchange. |

| H-2 | Arom. | 8.7 – 8.9 | Singlet (s) | 1H | - | Most deshielded. Isolated between Pyridine-N and C-substituent. No vicinal H. |

| H-6 | Arom. | 8.5 – 8.6 | Doublet (d) | 1H | 5.5 Hz | Ortho to Pyridine-N. Couples with H-5. |

| H-5 | Arom. | 7.6 – 7.8 | Doublet (d) | 1H | 5.5 Hz | Ortho to Cl. Upfield relative to H-2/H-6 due to lack of direct N-deshielding. |

| CH₂ | Aliph. | 4.1 – 4.3 | Singlet (s) | 2H | - | Benzylic-like methylene. May appear as a quartet if coupling to NH₃ is resolved (rare). |

| Py-H⁺ | Exch. | > 12.0 | Broad | 1H | - | Pyridinium proton. Often invisible due to extreme broadening in salt forms. |

Critical Troubleshooting:

-

Missing NH Peaks: If the region 8.0–9.0 ppm is empty, the solvent may be wet (H₂O peak at 3.33 ppm will be large). Dry the sample and use fresh ampule DMSO.

-

H-2 vs H-6: H-2 is a sharp singlet; H-6 is a doublet. This distinguishes the 3-substituted isomer from other regioisomers.

¹³C NMR (100 MHz, DMSO-d₆)

-

C-2: ~150-152 ppm (Deshielded, next to N).

-

C-6: ~148-150 ppm.

-

C-4: ~140-145 ppm (Attached to Cl).

-

C-3: ~130-135 ppm (Substituted carbon).

-

C-5: ~124-126 ppm.

-

CH₂: ~38-42 ppm.

Quality Control & Impurity Profiling

A self-validating system requires checking for common synthetic byproducts.

-

Regioisomers: The 2-chloro or 3-chloro isomers will have different coupling patterns.

-

Check: Ensure H-2 is a singlet. If H-2 appears as a doublet, you likely have the (2-chloropyridin-3-yl) isomer.

-

-

Hydrolysis (4-Pyridone formation):

-

Mechanism: The 4-Cl group is susceptible to nucleophilic attack by water, especially in basic conditions, converting it to a hydroxyl (tautomerizing to pyridone).

-

Check: Look for a new set of peaks with H-5 shifting significantly upfield (< 6.5 ppm).

-

-

Salt Stoichiometry:

-

Perform qNMR (Quantitative NMR) using Maleic Acid or TCNB as an internal standard to calculate the wt% and confirm the dihydrochloride (2HCl) vs hydrochloride (HCl) ratio.

-

Analytical Decision Tree (DOT Visualization)

Figure 2: Step-by-step logic flow for validating the compound's identity and purity.

References

-

BLD Pharm. (4-Chloropyridin-3-yl)methanamine hydrochloride Product Page. Retrieved from

-

ChemicalBook. 4-Chloropyridinium chloride NMR Spectrum Data. Retrieved from

- Silverstein, R. M., & Webster, F. X. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General reference for Pyridine coupling constants).

-

Sigma-Aldrich. 3-Amino-4-chloropyridine Properties and Safety Data. Retrieved from

-

Thermo Scientific Chemicals. 4-Amino-3-chloropyridine Specifications. Retrieved from

covalent modification of proteins with 4-halopyridines

An In-Depth Technical Guide to the Covalent Modification of Proteins with 4-Halopyridines

Introduction: A New Paradigm in Covalent Labeling

The precise chemical modification of proteins is a cornerstone of modern chemical biology and drug discovery, enabling the installation of probes, the development of therapeutics, and a deeper understanding of protein function.[1] Among the arsenal of reagents available for this purpose, 4-halopyridines have emerged as a uniquely powerful class of "switchable" electrophiles.[2] Unlike highly reactive warheads that can indiscriminately label various nucleophiles, 4-halopyridines exist in a relatively unreactive, or "quiescent," state in solution.[2] Their electrophilicity is dramatically "switched on" upon binding to a target protein, where the local microenvironment facilitates the reaction, leading to highly selective covalent modification.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of protein modification using 4-halopyridines. We will delve into the underlying chemical mechanism, provide detailed experimental protocols, and offer insights into data analysis and interpretation, grounded in authoritative scientific literature.

Part 1: The Mechanism and Selectivity of 4-Halopyridine Reagents

A "Switchable" Mechanism for Unparalleled Selectivity

The covalent modification of proteins by 4-halopyridines proceeds via a nucleophilic aromatic substitution (SNAr) reaction, primarily targeting the thiol side chain of cysteine residues.[2] The key to their selectivity lies in a protonation-dependent activation mechanism.

-

Quiescent State : At neutral pH in solution, the 4-halopyridine is largely unprotonated. In this state, it is a very weak electrophile with reactivity comparable to or even less than that of acrylamide, showing minimal reaction with biological nucleophiles like glutathione.[2]

-

Binding & Protonation : Upon non-covalent binding to a target protein, the 4-halopyridine is positioned in a specific microenvironment. Proximity to an acidic residue, such as aspartate or glutamate, can stabilize the protonated form of the pyridine ring.[2]

-

"Switched-On" Reactivity : This protonation creates a positively charged pyridinium ion. The positive charge dramatically increases the electrophilicity of the carbon at the 4-position, making it highly susceptible to nucleophilic attack. This "switch" can enhance the reaction rate by an astonishing ~4500-fold.[2]

-

Covalent Adduct Formation : The activated pyridinium ion is then rapidly attacked by a nearby nucleophile, overwhelmingly a deprotonated cysteine (thiolate), to form a stable thioether bond.[2]

This catalytic activation by the target protein itself means that significant labeling only occurs when the reagent is correctly oriented within a binding pocket capable of stabilizing the transition state. This requirement for "off-pathway" catalysis is the hallmark of quiescent affinity labels and is the source of their exceptional selectivity.[2]

Caption: Mechanism of Cys modification by 4-halopyridines.

Reactivity Profile and Tuning

The reactivity of 4-halopyridines can be predictably tuned by altering the substituents on the pyridine ring, which in turn modulates the pKa of the molecule.[2] This allows for fine-tuning the inactivation kinetics for a specific target. When compared to other common covalent modifiers, the dual nature of 4-halopyridines becomes apparent.

| Covalent Modifier | Relative Reactivity (vs. GSH) | Mechanism | Selectivity Profile |

| N-Ethylmaleimide | Very High | Michael Addition | Cysteine-preferential, but can react with other nucleophiles. |

| Iodoacetamide | High | SN2 Alkylation | Cysteine-preferential, potential for His/Met reaction.[3] |

| N-Methyl-4-chloropyridinium | High | SNAr | Cysteine-selective.[2] |

| 4-Chloropyridine (Uncatalyzed) | Low | SNAr | Highly selective due to low intrinsic reactivity.[2] |

| Acrylamide | Very Low | Michael Addition | Cysteine-preferential, generally slow kinetics.[2][4] |

| This table summarizes relative reactivities based on data presented in scientific literature.[2] |

The 4-chloro substituent is often chosen for proteomic studies as it generally exhibits the lowest non-selective reactivity among common halopyridines, maximizing the dependence on catalytic activation.[2]

Part 2: Applications in Research and Drug Development

The unique properties of 4-halopyridines make them valuable tools across several scientific domains:

-

Selective Chemical Probes: By appending a reporter tag (e.g., an alkyne for click chemistry), 4-halopyridines can be used to selectively label target proteins in complex biological mixtures like cell lysates.[2] The requirement for a folded, catalytically competent protein structure for labeling ensures that only specific targets are identified.[2]

-

Targeted Covalent Inhibitors: In drug discovery, 4-halopyridines represent an attractive warhead for designing targeted covalent inhibitors.[4] The strategy allows for high potency and prolonged duration of action, while the low intrinsic reactivity minimizes off-target toxicities that can plague more aggressive electrophiles.[2]

-

Enzyme Mechanism Studies: These reagents have been successfully used to inactivate enzymes like human dimethylarginine dimethylaminohydrolase-1 (DDAH1) by modifying an active-site cysteine, providing insights into the enzyme's catalytic mechanism.[2]

Part 3: Experimental Guide and Protocols

This section provides detailed, step-by-step methodologies for protein labeling with 4-halopyridines and subsequent analysis.

Caption: Experimental workflow for protein modification and analysis.

Protocol 1: Covalent Labeling of a Target Protein

This protocol describes a general procedure for labeling a cysteine-containing protein with a 4-halopyridine reagent.

Rationale: The reaction is performed at or near physiological pH to ensure the target protein is properly folded and to allow the cysteine thiol to be sufficiently nucleophilic (deprotonated). Conditions should be optimized for each specific protein-reagent pair.

Materials:

-

Purified, cysteine-containing protein of interest.

-

4-halopyridine reagent (e.g., 4-chloropyridine derivative).

-

Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5.

-

Reagent Solvent: Anhydrous DMSO or DMF.

-

Quenching Solution: 1 M Dithiothreitol (DTT) in reaction buffer.

-

Desalting columns or dialysis equipment.

Procedure:

-

Protein Preparation: Prepare a solution of the target protein (e.g., 10-20 µM) in the reaction buffer. Ensure any disulfide bonds are reduced if the target cysteine is expected to be in a disulfide linkage.

-

Reagent Stock Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM) of the 4-halopyridine reagent in anhydrous DMSO. Note: Prepare this fresh to avoid degradation.

-

Labeling Reaction: a. Add the 4-halopyridine stock solution to the protein solution to achieve the desired final concentration (typically starting with a 10-fold molar excess of reagent over protein). The final concentration of DMSO should ideally be below 5% (v/v) to avoid protein denaturation. b. Include a negative control (protein with DMSO only) to compare against. c. Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 1-4 hours). An initial time-course experiment (e.g., 0, 30, 60, 120, 240 min) is recommended to determine the optimal reaction time.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM DTT. The excess thiol will react with any remaining 4-halopyridine reagent. Incubate for 15 minutes.

-

Removal of Excess Reagent: Remove the unreacted reagent and quenching agent by size-exclusion chromatography, dialysis, or using a centrifugal desalting column appropriate for the molecular weight of the protein. The sample is now ready for analysis.

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry (MS) is the definitive method to confirm covalent modification and identify the site of attachment.[5][6]

Rationale: Intact protein MS provides a quick confirmation of the mass change corresponding to the addition of the 4-halopyridine moiety (minus the halide leaving group). Subsequent digestion and LC-MS/MS analysis will pinpoint the exact amino acid residue that has been modified.[5]

Materials:

-

Labeled and desalted protein sample from Protocol 1.

-

Mass Spectrometry Grade Water and Acetonitrile.

-

Formic Acid.

-

Trypsin (or other suitable protease).

-

Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.

-

Reduction/Alkylation reagents (DTT and Iodoacetamide), if needed for complex proteins.

Procedure:

A. Intact Protein Analysis:

-

Dilute a small aliquot of the labeled protein sample in an appropriate solvent for ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).

-

Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire the mass spectrum and deconvolute the resulting charge state envelope to determine the intact mass of the protein.

-

Compare the mass of the labeled protein to the unlabeled control. A successful reaction will show a mass increase corresponding to the molecular weight of the 4-pyridyl moiety.

B. Peptide Mapping for Site Identification:

-

Denaturation & Digestion: a. Denature the labeled protein sample (approx. 10-20 µg) in the digestion buffer, potentially with a denaturant like 6 M urea if the protein is very stable.[7] b. If necessary, reduce disulfide bonds with DTT and alkylate the non-modified cysteines with iodoacetamide to prevent disulfide scrambling. c. Add trypsin at a 1:50 ratio (trypsin:protein, w/w) and incubate overnight at 37°C.

-

LC-MS/MS Analysis: a. Acidify the digest with formic acid and analyze the peptide mixture by LC-MS/MS. b. The peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer in data-dependent acquisition mode.

-

Data Analysis: a. Use a database search algorithm (e.g., Mascot, SEQUEST, MaxQuant) to search the acquired MS/MS spectra against the sequence of the target protein.[5] b. Critically, include a "variable modification" in the search parameters corresponding to the mass of the 4-pyridyl adduct on cysteine residues. c. The software will identify the peptide containing the modification and the fragmentation pattern in the MS/MS spectrum will confirm the specific cysteine residue that was labeled.

References

-

Dalton, S. E., & Pitter, D. R. (2019). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology, 14(3), 444–453. [Link]

-

Boutureira, O., & Bernardes, G. J. L. (2018). Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation. Angewandte Chemie International Edition, 57(35), 11452-11456. [Link]

-

Dow, M., et al. (2021). Covalent targeting of non-cysteine residues in PI4KIIIβ. RSC Medicinal Chemistry, 12(5), 785-792. [Link]

-

Zhang, J., et al. (2007). Mass Spectrometric Evidence for the Existence of Distinct Modifications of Different Proteins by 2(E), 4(E)-Decadienal. Journal of the American Society for Mass Spectrometry, 18(11), 1965-1976. [Link]

-

MDPI. (2020). Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation. Molecules, 25(5), 1084. [Link]

-

Nitsche, C., et al. (2017). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. ANU Open Research. [Link]

-

Fu, A. J. (2024). Mass Spectrometric Analysis of Post-Translational Modifications in Human Proteins. Journal of Biochemistry and Physiology, 7(2). [Link]

-

Gnad, F., et al. (2013). Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics. Current Protocols in Protein Science, 73, 19.13.1-19.13.17. [Link]

-

Chen, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration. [Link]

-

Witkowska, A., et al. (2022). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 27(5), 1543. [Link]

-

Li, J., et al. (2025). Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. Science Advances, 11(20), eadk6904. [Link]

-

MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

-

Mahdi, E. S., et al. (2026). Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. [Link]

-

Baek, H. K., Karlin, K. D., & Holwerda, R. A. (1986). Kinetic stability of the cysteine adduct with [tris(2-(2-pyridyl)ethyl)amine]copper(II). Inorganic Chemistry, 25(14), 2347–2349. [Link]

-

Lee, H., & Lee, J. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(6), 1041-1051. [Link]

-

Metrangolo, P., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2251-2261. [Link]

-

LibreTexts Chemistry. (2022). 6.6: Covalent Modification. Retrieved from [Link]

-

Chalker, J. M., Bernardes, G. J. L., & Davis, B. G. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Chemistry – An Asian Journal, 4(5), 630-640. [Link]

-

Wang, D., et al. (2014). Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline. Organic Process Research & Development, 18(12), 1716-1720. [Link]

-

Ubing, E., et al. (2025). One-pot, chemoselective desulfurative functionalization of cysteine containing peptides using pyridinium salts. Diva-portal.org. [Link]

-

Lucero, B. F., et al. (2023). Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. Trends in Pharmacological Sciences, 44(7), 446-461. [Link]

-

Zhang, C., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Journal of the American Chemical Society, 144(3), 1163-1171. [Link]

-

Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Retrieved from [Link]

-

Titov, D. V., et al. (2014). Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide. Angewandte Chemie International Edition, 53(50), 13813-13817. [Link]

-

Creighton, T. E. (2003). Modification of Cysteine. Current Protocols in Protein Science. [Link]

-

Resh, M. D. (2025). Covalent Lipid Modifications of Proteins. ResearchGate. [Link]

-

Scheck, R. A., & Francis, M. B. (2015). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Nature Chemical Biology, 11(6), 430-435. [Link]

-

Zhang, H., et al. (2003). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 2(5), 473-478. [Link]

-

Kamal, A., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Medicinal Chemistry Letters, 8(10), 1041-1046. [Link]

-

Sgarlata, C., & Arena, G. (2022). Protein-Targeting Drug Discovery. Molecules, 27(19), 6667. [Link]

-

Procter, D. J., et al. (2022). Stereoretentive Post-Translational Protein Editing. Journal of the American Chemical Society, 144(44), 20268-20274. [Link]

-

Drug Discovery Chemistry. (n.d.). Protein Protein Interactions. Retrieved from [Link]

-

Kost, A. N., et al. (1960). The reaction of 4-chloropyridine with some amines. Journal of General Chemistry of the USSR, 29, 154-156. [Link]

-

Pazderski, L., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 29(10), 2351. [Link]

-

Wang, H., et al. (2021). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry, 19(22), 4968-4974. [Link]

-

Klapars, A., et al. (2005). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 70(25), 10186-10189. [Link]

Sources